N-[(2-fluoro-5-nitrophenyl)carbamothioyl]naphthalene-1-carboxamide
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Overview
Description
N-[(2-fluoro-5-nitrophenyl)carbamothioyl]naphthalene-1-carboxamide is a synthetic organic compound characterized by its unique chemical structure, which includes a naphthalene ring, a fluoro-nitrophenyl group, and a carbamothioyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-fluoro-5-nitrophenyl)carbamothioyl]naphthalene-1-carboxamide typically involves the reaction of 2-fluoro-5-nitroaniline with naphthalene-1-carbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isocyanate, which subsequently reacts with a thiol to form the carbamothioyl linkage. The reaction conditions generally include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2-fluoro-5-nitrophenyl)carbamothioyl]naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst, room temperature
Reduction: Hydrogen peroxide, acetic acid, room temperature to reflux
Substitution: Nucleophiles (amines, thiols), polar aprotic solvents, elevated temperatures
Major Products Formed
Reduction: 2-amino-5-nitrophenyl derivative
Oxidation: Sulfoxides or sulfones
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-[(2-fluoro-5-nitrophenyl)carbamothioyl]naphthalene-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(2-fluoro-5-nitrophenyl)carbamothioyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s carbamothioyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The fluoro-nitrophenyl group may also contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-fluorophenyl N-(2-fluoro-5-nitrophenyl)carbamate
- N-[(2-fluoro-5-nitrophenyl)carbamothioyl]butanamide
- N-[(2-fluoro-5-nitrophenyl)carbamothioyl]-4-biphenylcarboxamide
Uniqueness
N-[(2-fluoro-5-nitrophenyl)carbamothioyl]naphthalene-1-carboxamide is unique due to its naphthalene ring structure, which imparts distinct chemical and physical properties compared to other similar compounds. The presence of the naphthalene ring can enhance the compound’s stability, lipophilicity, and ability to interact with hydrophobic pockets in proteins, making it a valuable tool in various research applications.
Properties
Molecular Formula |
C18H12FN3O3S |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-[(2-fluoro-5-nitrophenyl)carbamothioyl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C18H12FN3O3S/c19-15-9-8-12(22(24)25)10-16(15)20-18(26)21-17(23)14-7-3-5-11-4-1-2-6-13(11)14/h1-10H,(H2,20,21,23,26) |
InChI Key |
LXBFNPVOQDJLKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC(=S)NC3=C(C=CC(=C3)[N+](=O)[O-])F |
Origin of Product |
United States |
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